

Commercial Sources and Applications of Allyl Formate: A Technical Guide

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Compound of Interest

Compound Name: Allyl formate

Cat. No.: B156743

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl formate is a versatile organic compound with significant applications in scientific research, particularly in the study of toxicology and drug-induced liver injury. Its ability to induce predictable, localized hepatotoxicity makes it a valuable tool for investigating cellular defense mechanisms, signaling pathways involved in cell death and inflammation, and the efficacy of potential therapeutic agents. This technical guide provides an in-depth overview of the commercial sources of **allyl formate**, its chemical and physical properties, and its primary applications in a research setting. Detailed experimental considerations and the key signaling pathways implicated in its mechanism of action are also discussed.

Commercial Suppliers and Product Specifications

Allyl formate is commercially available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity and specifications can vary between suppliers, and it is crucial for researchers to obtain a lot-specific Certificate of Analysis (CoA) to ensure the quality and consistency of the material for their experiments.

Key commercial suppliers include:

- HENAN NEW BLUE CHEMICAL CO.,LTD[[1](#)]

- S M Enterprises
- ChemicalBook[2]
- EvitaChem[3]
- Penta International Corporation[4]
- Synerzine, Inc.[4]
- American Custom Chemicals Corporation[2]
- Dayang Chem (Hangzhou) Co., Ltd.[5]
- Henan Tianfu Chemical Co., Ltd.[5]

Data Presentation: Typical Product Specifications

The following table summarizes the typical specifications of commercially available **allyl formate**. Researchers should always refer to the supplier's specific CoA for detailed information.

Parameter	Typical Specification	Analytical Method
Appearance	Colorless to pale yellow liquid	Visual
Purity (Assay)	≥ 98% (typically 99%)[1][5][6]	Gas Chromatography (GC)
Identity	Conforms to structure	IR, NMR
Water Content	≤ 0.2%	Karl Fischer Titration
Refractive Index (@ 20°C)	1.4000 - 1.4020[2]	Refractometry
Density (@ 25°C)	0.921 - 0.925 g/mL[2]	Densitometry
Boiling Point	83-85 °C[4]	Distillation

Data Presentation: Physical and Chemical Properties

Property	Value
CAS Number	1838-59-1[1][2][3][5]
Molecular Formula	C4H6O2[1][3]
Molecular Weight	86.09 g/mol [1][3]
Flash Point	7 °C[2]
Solubility	Slightly soluble in water; soluble in alcohol and oils[2]

Experimental Applications in Research and Drug Development

The primary application of **allyl formate** in a research context is as a selective hepatotoxicant to model drug-induced liver injury. Its mechanism of action allows for the investigation of specific cellular and molecular processes involved in liver pathology.

Mechanism of Action: Metabolic Activation to Acrolein

Allyl formate itself is not the primary toxic agent. Upon entering the liver, it is rapidly hydrolyzed by esterases to form allyl alcohol. Subsequently, alcohol dehydrogenase, an enzyme predominantly located in the periportal region of the liver lobule, oxidizes allyl alcohol to the highly reactive and cytotoxic α,β -unsaturated aldehyde, acrolein. This localized metabolism explains the characteristic periportal necrosis observed in animal models of **allyl formate**-induced liver injury.

Acrolein exerts its toxicity through several mechanisms:

- **Glutathione (GSH) Depletion:** Acrolein readily reacts with the sulfhydryl group of glutathione, a key intracellular antioxidant, leading to its rapid depletion. This compromises the cell's ability to detoxify reactive oxygen species (ROS) and other electrophilic compounds.
- **Protein Adduction:** As a potent electrophile, acrolein forms covalent adducts with cellular macromolecules, particularly proteins. It reacts with nucleophilic amino acid residues such as

cysteine, histidine, and lysine, leading to protein dysfunction, enzyme inhibition, and disruption of cellular architecture.

- **Oxidative Stress:** The depletion of GSH and the direct interaction of acrolein with mitochondrial proteins can lead to mitochondrial dysfunction and the generation of ROS, further exacerbating cellular damage.

Signaling Pathways Implicated in Allyl Formate/Acrolein Toxicity

The cellular response to acrolein-induced damage involves the modulation of several key signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets for liver diseases.

- **Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway:** This is a critical pathway for cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to electrophiles like acrolein, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a wide range of antioxidant and detoxification genes.
- **NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway:** This pathway plays a central role in inflammation and cell survival. Acrolein can activate the NF- κ B pathway, leading to the production of pro-inflammatory cytokines and chemokines, which contribute to the inflammatory response observed in liver injury.
- **MAPK (Mitogen-Activated Protein Kinase) Pathways:** The MAPK family of proteins (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Acrolein has been shown to activate these pathways, which can have both pro-survival and pro-apoptotic effects depending on the cellular context and the duration of the stress.

Experimental Protocols: A General Guide

The following are generalized protocols for inducing liver injury using **allyl formate** in in vivo and in vitro models. Researchers must optimize these protocols for their specific experimental systems and consult relevant literature for more detailed methodologies.

In Vivo Model: Allyl Formate-Induced Hepatotoxicity in Rodents

This model is widely used to study acute periportal liver necrosis.

Materials:

- **Allyl formate** (high purity)
- Vehicle (e.g., corn oil, saline)
- Rodents (e.g., mice, rats) of a specific strain, age, and sex.

Procedure:

- **Dose Preparation:** Prepare a stock solution of **allyl formate** in the chosen vehicle. The concentration should be calculated to allow for accurate administration of the desired dose in a small volume (typically 5-10 mL/kg body weight).
- **Animal Dosing:** Administer **allyl formate** to the animals via intraperitoneal (i.p.) or oral (p.o.) gavage. A typical dose range for mice is 50-100 mg/kg.
- **Monitoring:** Observe the animals for clinical signs of toxicity.
- **Sample Collection:** At predetermined time points (e.g., 6, 12, 24, 48 hours) after dosing, euthanize the animals and collect blood and liver tissue.
- **Analysis:**
 - **Serum Analysis:** Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
 - **Histopathology:** Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent and location of necrosis.
 - **Biochemical Assays:** Prepare liver homogenates to measure markers of oxidative stress (e.g., GSH levels, lipid peroxidation) and enzyme activities.

- Molecular Analysis: Isolate RNA and protein from liver tissue to analyze gene and protein expression changes in the signaling pathways of interest (e.g., by qPCR, Western blotting).

In Vitro Model: Acrolein Exposure in Hepatocyte Cell Culture

This model allows for the direct investigation of the cellular and molecular effects of acrolein, the active metabolite of **allyl formate**.

Materials:

- Primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2, AML12)
- Cell culture medium and supplements
- Acrolein (handle with extreme caution in a fume hood)
- Reagents for viability assays, biochemical assays, and molecular analysis.

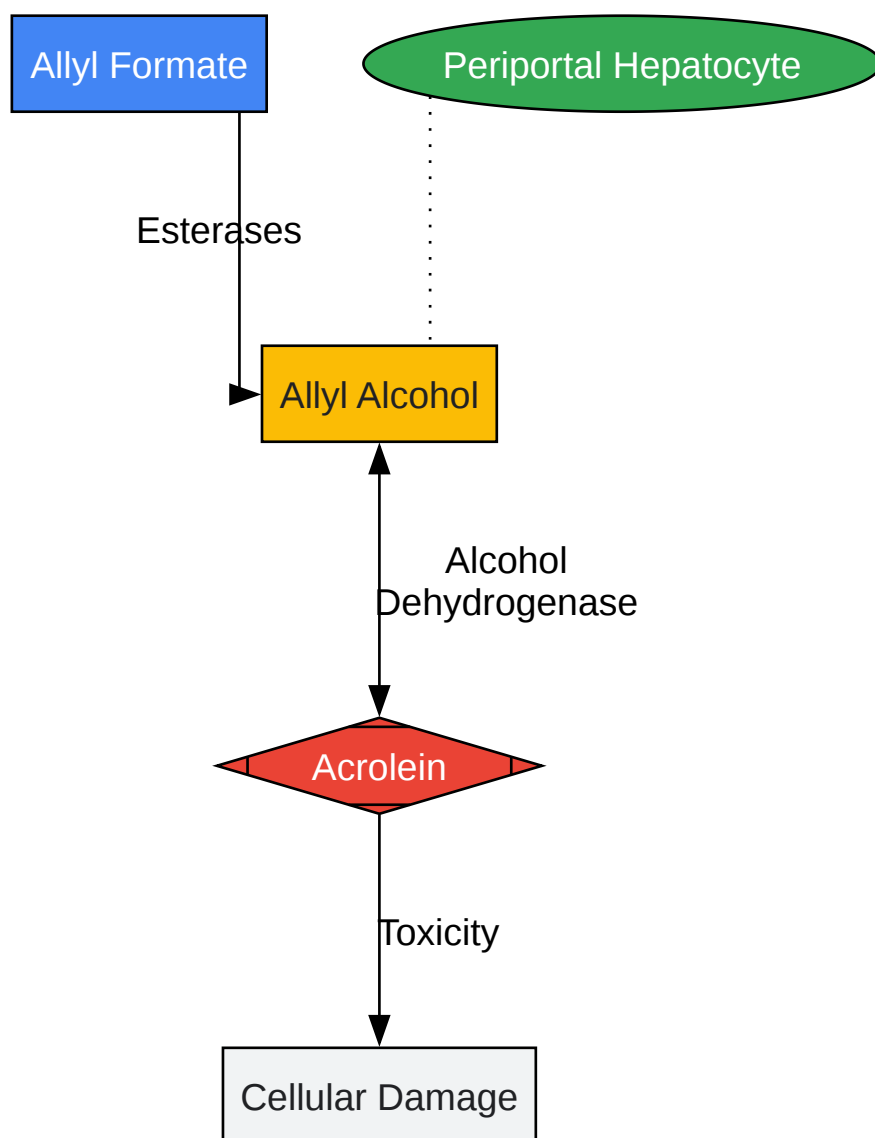
Procedure:

- Cell Culture: Plate hepatocytes at an appropriate density and allow them to attach and recover.
- Treatment: Prepare fresh dilutions of acrolein in cell culture medium and add to the cells. A typical concentration range is 10-100 μ M. Include appropriate vehicle controls.
- Incubation: Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).
- Analysis:
 - Cell Viability: Assess cell viability using assays such as MTT, LDH release, or trypan blue exclusion.
 - Oxidative Stress: Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) and determine cellular GSH concentrations.

- Apoptosis Assays: Analyze markers of apoptosis, such as caspase activation or DNA fragmentation (e.g., TUNEL assay).
- Western Blotting: Analyze the activation (e.g., phosphorylation) of key proteins in the Nrf2, NF- κ B, and MAPK signaling pathways.
- Gene Expression Analysis: Use qPCR to measure changes in the expression of target genes involved in the cellular stress response and inflammation.

Visualizations: Signaling Pathways and Experimental Workflows

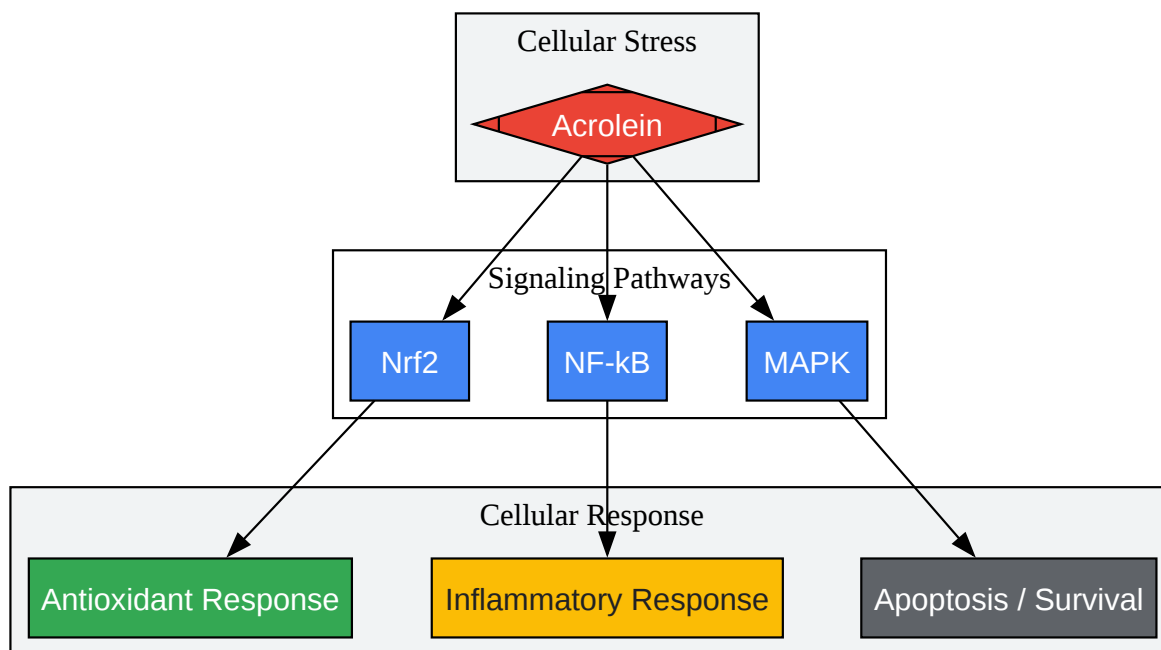
Metabolic Activation of Allyl Formate



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Caption: Metabolic activation of **allyl formate** to acrolein in periportal hepatocytes.

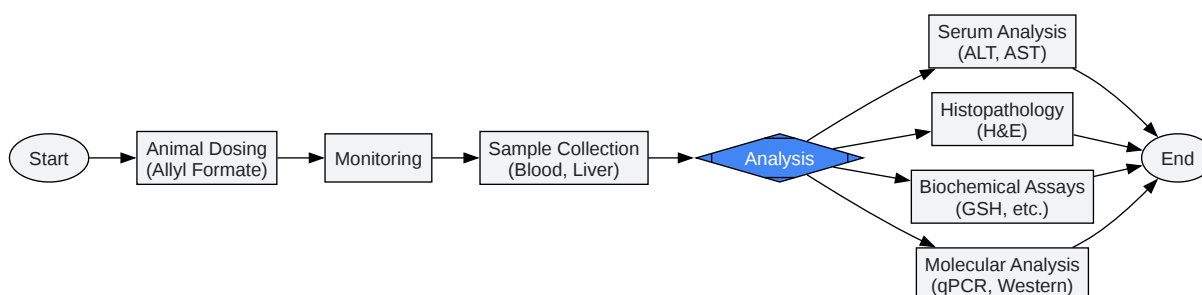
Key Signaling Pathways in Acrolein-Induced Cellular Stress



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Caption: Acrolein activates key signaling pathways leading to diverse cellular responses.

Experimental Workflow for In Vivo Allyl Formate Studies



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Caption: A typical experimental workflow for in vivo studies using **allyl formate**.

Conclusion

Allyl formate is a valuable and readily available research chemical for scientists and drug development professionals studying liver function and pathology. Its well-characterized mechanism of action, involving metabolic activation to the cytotoxic aldehyde acrolein, provides a robust model for investigating cellular stress responses, inflammation, and cell death. By understanding the commercial sources, product specifications, and experimental considerations outlined in this guide, researchers can effectively utilize **allyl formate** to advance our understanding of liver disease and to screen for potential therapeutic interventions. It is imperative to consult supplier-specific documentation and relevant scientific literature to ensure the safe and effective use of this compound in a laboratory setting.

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